molecular formula C14H20O6 B599440 Methyl 3,4-bis(2-methoxyethoxy)benzoate CAS No. 179688-14-3

Methyl 3,4-bis(2-methoxyethoxy)benzoate

Cat. No. B599440
M. Wt: 284.308
InChI Key: OPDZRYXZKVCFNA-UHFFFAOYSA-N
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Description

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C14H20O6 . It is a derivative of benzoic acid, with two methoxyethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .


Molecular Structure Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” has a molecular weight of 284.305 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 388.3±42.0 °C at 760 mmHg, and a flash point of 170.1±27.9 °C .

Scientific Research Applications

Synthesis and Applications

  • Practical Synthesis of Intermediates : A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound used as a metal passivator and in light-sensitive materials, showcases the interest in developing efficient, environmentally benign synthesis methods for complex organic compounds (Gu et al., 2009).

  • Bioactive Precursors : Methyl-2-formyl benzoate, known for its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlights the importance of benzoate derivatives as versatile substrates in the synthesis of medically relevant products (Farooq & Ngaini, 2019).

Environmental and Biological Impact

  • Endocrine Disruption Potential : The study on bisphenol A (BPA) alternatives, including Bisphenol C and Tefacid Stearic 95, reviews their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties, emphasizing the environmental and health implications of chemical substitutes (den Braver-Sewradj et al., 2020).

  • Epigenetic Alterations by Environmental Chemicals : The review on epigenetic changes mediated by environmental chemicals, including metals and endocrine-disrupting compounds, underscores the significant impact of chemical exposure on gene expression and disease risk, pointing to the need for further investigation into specific compounds and their mechanisms of action (Baccarelli & Bollati, 2009).

properties

IUPAC Name

methyl 3,4-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZRYXZKVCFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668230
Record name Methyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-bis(2-methoxyethoxy)benzoate

CAS RN

179688-14-3
Record name Methyl 3,4-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 3,4-dihydroxybenzoate (1.0 g, 6.0 mmol), potassium carbonate (3.3 g, 23.8 mmol) and acetonitrile (30 mL) was added 1-bromo-2-(methyloxy)ethane(1.7 mL, 17.9 mmol). The resulting mixture was heated at reflux 18 hour. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (100 mL), filtered and concentrated. The residue was then diluted with ethyl acetate (100 mL) and washed with 5% sodium hydroxide solution, water and brine (100 mL each), dried over sodium sulfate, filtered and concentrated to give an oily residue which was purified by flash chromatography (silica gel, 30%-50% ethyl acetate-hexane) to provide methyl 3,4-bis{[2-(methyloxy)ethyl]oxy}benzoate (1.1 g, 3.9 mmol, 65% yield). 1H NMR (400 MHz, CDCl3): 7.65-7.63 (d, 1H), 7.55 (s, 1H), 6.90-6.88 (d, 1H), 4.21-4.18 (m, 4H), 3.87 (s, 3H), 3.80-3.77 (m, 4H), 3.45 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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